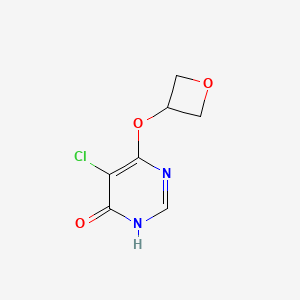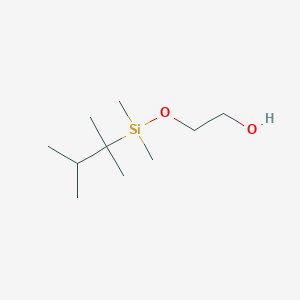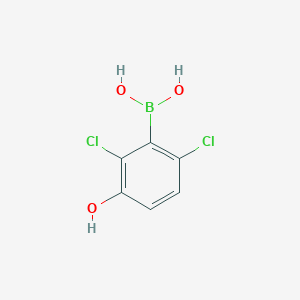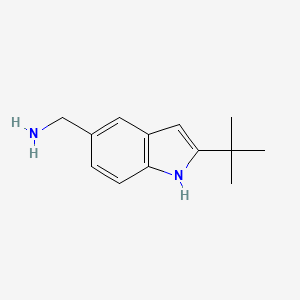![molecular formula C9H13N5O B11897329 1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897329.png)
1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one typically involves the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethyl Group: Alkylation reactions using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Hydrazinyl Group: Hydrazine derivatives can be introduced through nucleophilic substitution reactions.
Introduction of the Methyl Group: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the imidazo[4,5-c]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may yield fully reduced imidazo[4,5-c]pyridine derivatives.
科学的研究の応用
1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs targeting various diseases.
Biological Studies: Investigation of its biological activity, including antimicrobial, antiviral, and anticancer properties.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the synthesis of advanced materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through inhibition or activation of these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
1-Ethyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one: Lacks the hydrazinyl group.
4-Hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one: Lacks the ethyl group.
1-Ethyl-4-hydrazinyl-1H-imidazo[4,5-c]pyridin-2(3H)-one: Lacks the methyl group.
Uniqueness
1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one is unique due to the presence of all three substituents (ethyl, hydrazinyl, and methyl) on the imidazo[4,5-c]pyridine core. This unique combination of substituents may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
分子式 |
C9H13N5O |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
1-ethyl-4-hydrazinyl-3-methylimidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C9H13N5O/c1-3-14-6-4-5-11-8(12-10)7(6)13(2)9(14)15/h4-5H,3,10H2,1-2H3,(H,11,12) |
InChIキー |
VJNGTQLLZYHEFC-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C(=NC=C2)NN)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Benzyl-2,5-diaza-spiro[3.4]octane](/img/structure/B11897285.png)







